2-(Bromomethyl)-1-fluoronaphthalene
Overview
Description
2-(Bromomethyl)-1-fluoronaphthalene is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromomethyl group and a fluorine atom attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-fluoronaphthalene typically involves the bromination of 1-fluoronaphthalene. This can be achieved through the reaction of 1-fluoronaphthalene with bromine in the presence of a suitable catalyst or under specific reaction conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a controlled level to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of safer and more sustainable brominating agents, such as N-bromosuccinimide, can be considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-1-fluoronaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide, potassium thiocyanate, or primary amines can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation could produce a carboxylic acid or aldehyde derivative.
Scientific Research Applications
2-(Bromomethyl)-1-fluoronaphthalene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used to study the effects of halogenated naphthalenes on biological systems, including their interactions with enzymes and receptors.
Industry: Used in the production of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism by which 2-(Bromomethyl)-1-fluoronaphthalene exerts its effects depends on the specific context of its use. In general, the compound can interact with various molecular targets, such as enzymes, receptors, or nucleic acids, through its bromomethyl and fluorine functional groups. These interactions can lead to changes in the activity or function of the target molecules, resulting in the observed effects.
Comparison with Similar Compounds
- 2-(Chloromethyl)-1-fluoronaphthalene
- 2-(Bromomethyl)-1-chloronaphthalene
- 2-(Bromomethyl)-1-iodonaphthalene
Comparison: 2-(Bromomethyl)-1-fluoronaphthalene is unique due to the presence of both a bromomethyl group and a fluorine atom on the naphthalene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets. Compared to its analogs, the presence of fluorine can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and research applications.
Properties
IUPAC Name |
2-(bromomethyl)-1-fluoronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrF/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-6H,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAHUXWTYHZWLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604026 | |
Record name | 2-(Bromomethyl)-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23683-25-2 | |
Record name | 2-(Bromomethyl)-1-fluoronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40604026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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